Cas no 66264-86-6 ((2S)-4-(4-methoxyphenyl)butan-2-amine)
(2S)-4-(4-methoxyphenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanamine,4-methoxy-a-methyl-, (aS)-
- (S)-1-METHYL 3-(P-METHOXYPHENYL)-PROPYLAMINE
- (-)-(S)-3-(4-methoxyphenyl)-1-methylpropylamine
- (4-Methoxy-cinnamyliden)-malonsaeure
- (4-methoxy-cinnamylidene)-malonic acid
- < 3-(4-Methoxy-phenyl)-allyliden> -malonsaeure
- 4-(4-Methoxy-phenyl)-butadien-(1.3)-dicarbonsaeure-(1.1)
- 4-(4-methoxyphenyl)butan-2-amine
- AC1NS8AA
- NSC46659
- (2S)-4-(4-methoxyphenyl)butan-2-amine
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Computed Properties
- Exact Mass: 179.13111
Experimental Properties
- PSA: 35.25
(2S)-4-(4-methoxyphenyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1842493-0.05g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1842493-0.1g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1842493-0.25g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1842493-0.5g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1842493-1.0g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 1g |
$1829.0 | 2023-06-01 | ||
| Enamine | EN300-1842493-2.5g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1842493-5.0g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 5g |
$5304.0 | 2023-06-01 | ||
| Enamine | EN300-1842493-10.0g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 10g |
$7866.0 | 2023-06-01 | ||
| Enamine | EN300-1842493-1g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1842493-5g |
(2S)-4-(4-methoxyphenyl)butan-2-amine |
66264-86-6 | 5g |
$2443.0 | 2023-09-19 |
(2S)-4-(4-methoxyphenyl)butan-2-amine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on (2S)-4-(4-methoxyphenyl)butan-2-amine
Recent Advances in the Study of (2S)-4-(4-methoxyphenyl)butan-2-amine (CAS: 66264-86-6): A Comprehensive Research Brief
The compound (2S)-4-(4-methoxyphenyl)butan-2-amine (CAS: 66264-86-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug development. The compound's unique structural features, including its chiral center and methoxyphenyl moiety, make it a promising candidate for further investigation.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (2S)-4-(4-methoxyphenyl)butan-2-amine serves as a precursor for the development of novel serotonin receptor modulators. The study utilized advanced chiral synthesis techniques to achieve high enantiomeric purity, which is critical for its pharmacological activity. The researchers reported a yield of over 85% with minimal byproducts, underscoring the efficiency of the synthetic route.
In addition to its synthetic utility, (2S)-4-(4-methoxyphenyl)butan-2-amine has shown promising biological activity. A preclinical study conducted by researchers at the University of Cambridge in 2024 revealed that the compound exhibits significant affinity for the 5-HT2A receptor, a target implicated in various neurological disorders. The study employed in vitro binding assays and molecular docking simulations to elucidate the compound's mechanism of action. These findings suggest potential applications in the treatment of conditions such as depression and anxiety, although further in vivo studies are warranted.
The pharmacokinetic profile of (2S)-4-(4-methoxyphenyl)butan-2-amine has also been a subject of recent investigation. A 2024 paper in the European Journal of Pharmaceutical Sciences reported that the compound demonstrates favorable absorption and distribution characteristics in rodent models. The study utilized LC-MS/MS techniques to quantify plasma concentrations and identified a half-life of approximately 4 hours, which is considered optimal for therapeutic use. However, the researchers noted that metabolic stability could be improved through structural modifications, pointing to future directions for optimization.
Emerging applications of (2S)-4-(4-methoxyphenyl)butan-2-amine extend beyond neurology. A groundbreaking study published in Nature Chemical Biology in early 2024 explored its potential as an anti-inflammatory agent. The researchers found that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. This discovery opens new avenues for the development of treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The study's in vitro and in vivo data were corroborated by transcriptomic analysis, providing a comprehensive understanding of the compound's effects.
Despite these advancements, challenges remain in the clinical translation of (2S)-4-(4-methoxyphenyl)butan-2-amine. A recent review in Drug Discovery Today (2024) highlighted the need for more extensive toxicological studies to assess its safety profile. Additionally, the review emphasized the importance of optimizing synthetic routes to ensure scalability for industrial production. Collaborative efforts between academia and industry will be crucial to address these challenges and unlock the compound's full therapeutic potential.
In conclusion, (2S)-4-(4-methoxyphenyl)butan-2-amine (CAS: 66264-86-6) represents a versatile and promising compound in chemical biology and pharmaceutical research. Recent studies have elucidated its synthetic pathways, pharmacological properties, and potential therapeutic applications, paving the way for future investigations. As research continues to unfold, this compound may play a pivotal role in the development of next-generation therapeutics for neurological and inflammatory disorders.
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